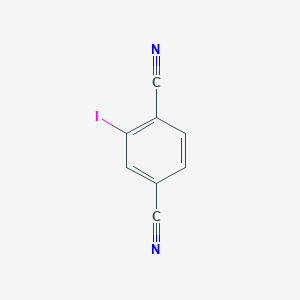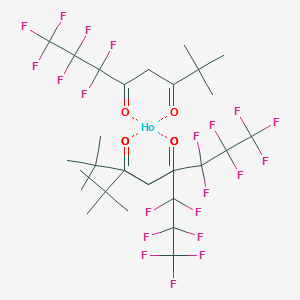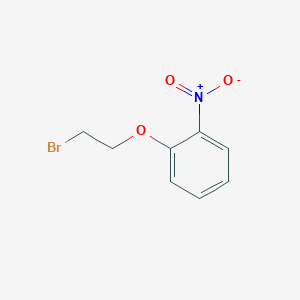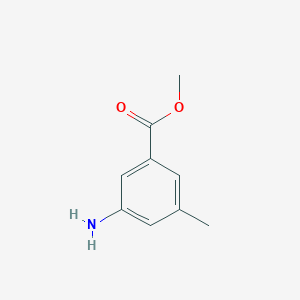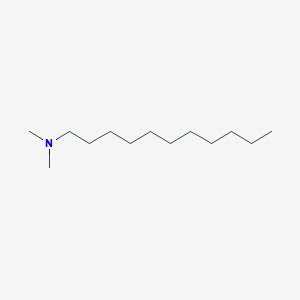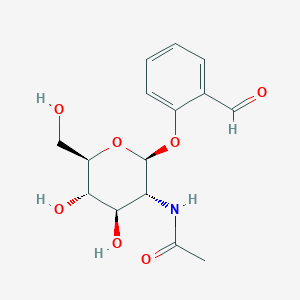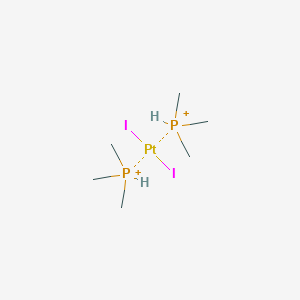
Platinum, diiodobis(trimethylphosphine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, diiodobis(trimethylphosphine)- (Pt(Me)2I2), also known as trimethylphosphine platinum diiodide, is a platinum-based compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a coordination complex of platinum that contains two trimethylphosphine and two iodide ligands.
Wirkmechanismus
The mechanism of action of Pt(Me)2I2 is not fully understood, but it is believed to involve the coordination of the platinum center with the reactants, leading to the formation of intermediate species that undergo further reactions to yield the desired products. The presence of the Platinum, diiodobis(trimethylphosphine)-sphine and iodide ligands is thought to play a crucial role in stabilizing the intermediate species and promoting the desired reactions.
Biochemische Und Physiologische Effekte
Pt(Me)2I2 has been shown to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and ovarian cancer. It is believed to act by inducing apoptosis, inhibiting cell proliferation, and promoting DNA damage. Furthermore, Pt(Me)2I2 has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Pt(Me)2I2 is its high catalytic activity, making it a useful reagent in various reactions. Furthermore, it is relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, one of the main limitations of Pt(Me)2I2 is its toxicity, which can pose a significant risk to researchers working with the compound. Therefore, appropriate safety measures must be taken when handling Pt(Me)2I2.
Zukünftige Richtungen
There are several future directions for research on Pt(Me)2I2, including the development of new synthetic methods for the preparation of the compound, the exploration of its potential applications in catalysis and organic synthesis, and the investigation of its mechanism of action in cancer cells. Furthermore, there is a need to develop safer and more effective derivatives of Pt(Me)2I2 that can be used in clinical settings for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Pt(Me)2I2 is a unique platinum-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It exhibits excellent catalytic activity, making it a useful reagent in various reactions, and has shown significant anticancer activity against various cancer cell lines. However, its toxicity can pose a significant risk to researchers working with the compound, and there is a need to develop safer and more effective derivatives for clinical use. Overall, Pt(Me)2I2 represents a promising area of research with significant potential for future applications.
Synthesemethoden
Pt(Me)2I2 can be synthesized using various methods, including the reaction of platinum(II) chloride with Platinum, diiodobis(trimethylphosphine)-sphine and iodine, or by reacting platinum(II) iodide with Platinum, diiodobis(trimethylphosphine)-sphine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using various techniques, including column chromatography.
Wissenschaftliche Forschungsanwendungen
Pt(Me)2I2 has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. It has been shown to exhibit excellent catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. Furthermore, Pt(Me)2I2 has been used as a reagent in organic synthesis for the preparation of various compounds, including heterocycles and chiral ligands.
Eigenschaften
CAS-Nummer |
15703-03-4 |
|---|---|
Produktname |
Platinum, diiodobis(trimethylphosphine)- |
Molekularformel |
C6H20I2P2Pt+2 |
Molekulargewicht |
603.06 g/mol |
IUPAC-Name |
diiodoplatinum;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2HI.Pt/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChI-Schlüssel |
KLBBLHONSHWVRG-UHFFFAOYSA-N |
SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
Kanonische SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
Synonyme |
diiodoplatinum, trimethylphosphanium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



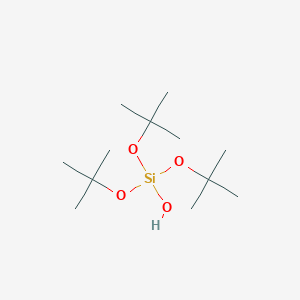
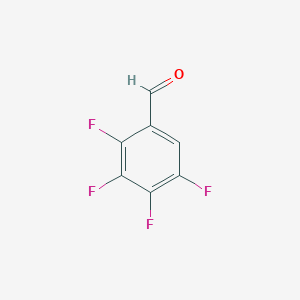
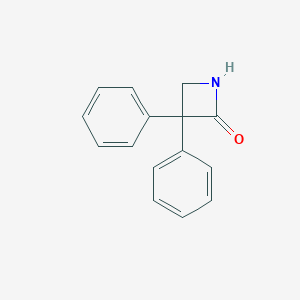
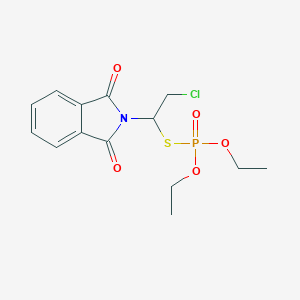

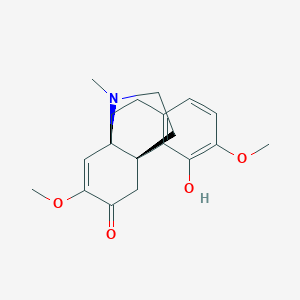
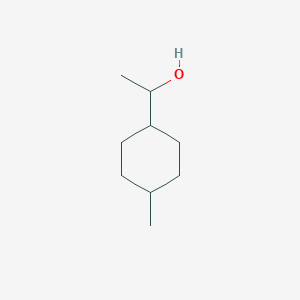
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
